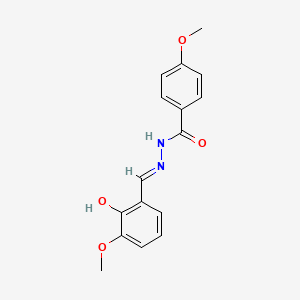![molecular formula C9H10N4O3S B7758357 N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758357.png)
N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid is a unique compound with a distinctive structure that consists of a hydroxynitrophenyl group, a methylidene group, a methylcarbamohydrazonothioic acid moiety, and a characteristic Z-configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid typically involves multiple steps starting from readily available precursors. The primary synthetic route includes:
- Formation of the Hydroxynitrophenyl Intermediate::
Starting with a 4-hydroxybenzaldehyde derivative.
Nitration to introduce the nitro group at the 3-position.
- Condensation Reaction::
The hydroxynitrophenyl intermediate is condensed with N-methylcarbamohydrazonothioic acid under controlled conditions.
This involves the use of solvents like ethanol or methanol and a mild acid catalyst to facilitate the condensation reaction, leading to the formation of the final product with the Z-configuration.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This includes:
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of purification steps such as crystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions:
- Oxidation::
N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid undergoes oxidation reactions where the hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
- Reduction::
The nitro group in the compound can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) in hydrogenation reactions.
- Substitution::
The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
- Oxidation::
Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and periodate (IO4-).
Reaction conditions typically involve an acidic or basic medium depending on the desired oxidation product.
- Reduction::
Reducing agents like Pd/C, tin (II) chloride (SnCl2), and iron (Fe) in the presence of hydrochloric acid (HCl).
Reaction conditions usually involve mild temperatures and atmospheric pressure for catalytic hydrogenation.
Oxidation reactions can produce ketones, aldehydes, or carboxylic acids.
Reduction reactions typically yield amines.
Substitution reactions result in various derivatives depending on the nucleophile used.
科学的研究の応用
N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid has significant scientific research applications:
- Chemistry::
Used as a precursor in the synthesis of more complex organic compounds.
Serves as a model compound in studying condensation and oxidation-reduction reactions.
- Biology::
Investigated for its potential as an antimicrobial agent due to its nitrophenyl structure.
Studied in enzyme inhibition assays to understand its interaction with various biological targets.
- Medicine::
Explored for its anti-inflammatory and antioxidant properties.
- Industry::
Utilized in the production of dyes and pigments due to its stable chromophore.
Investigated as a corrosion inhibitor in metal treatments.
作用機序
The mechanism by which N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid exerts its effects involves several pathways:
- Molecular Targets::
The compound interacts with enzymes, potentially inhibiting their activity by binding to the active site.
The nitrophenyl group can participate in electron transfer processes, influencing cellular redox states.
- Pathways Involved::
The compound may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX).
It could also affect oxidative stress pathways by acting as an antioxidant or pro-oxidant depending on the cellular context.
類似化合物との比較
Compared to other compounds with similar structures, N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid stands out due to its unique combination of functional groups and the Z-configuration.
Similar Compounds::- N-(4-Hydroxy-3-nitrophenyl)formamide::
Lacks the carbamohydrazonothioic acid moiety, resulting in different chemical and biological properties.
- 4-Hydroxy-3-nitrobenzaldehyde::
Similar nitrophenyl structure but lacks the methylcarbamohydrazonothioic acid functionality.
- N-methylcarbamohydrazonothioic acid derivatives::
Variations in the phenyl group lead to differences in reactivity and application.
特性
IUPAC Name |
1-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-5-6-2-3-8(14)7(4-6)13(15)16/h2-5,14H,1H3,(H2,10,12,17)/b11-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKUTKNGOVOSOB-WZUFQYTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B7758285.png)



![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758311.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B7758317.png)
![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B7758329.png)
![1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758337.png)


![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758366.png)



